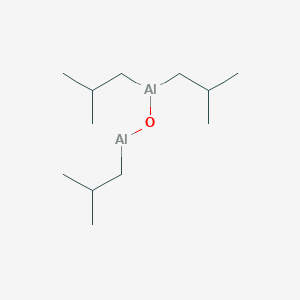
CID 16702467
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-1-fluoroethane: (PubChem CID: 16685155) is a haloalkane with the chemical formula C2H3Cl2F . It is a colorless liquid under standard conditions and is known for its use as a solvent and foam-blowing agent. This compound belongs to the hydrochlorofluorocarbon (HCFC) family, which has been widely used in various industrial applications but is now being phased out due to its environmental impact .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-1-fluoroethane can be synthesized through the reaction of ethylene with chlorine and hydrogen fluoride . The reaction typically occurs in the presence of a catalyst such as antimony pentachloride (SbCl5) under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of 1,1-dichloro-1-fluoroethane involves the chlorination of ethylene followed by fluorination. The process is carried out in large-scale reactors with precise control over reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichloro-1-fluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Elimination Reactions: It can undergo dehydrohalogenation to form .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as (NaOH) or (NH3) are commonly used under mild conditions.
Elimination Reactions: Strong bases like (KOtBu) are used under elevated temperatures.
Major Products Formed:
Scientific Research Applications
1,1-Dichloro-1-fluoroethane has several applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: It is studied for its effects on biological systems, particularly its impact on cellular processes.
Medicine: Research is ongoing to explore its potential use in medical applications, although its use is limited due to its environmental impact.
Industry: It has been used as a foam-blowing agent in the production of polyurethane foams
Mechanism of Action
The mechanism of action of 1,1-dichloro-1-fluoroethane involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and interfere with protein function, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the central nervous system and other physiological processes .
Comparison with Similar Compounds
- 1,1-Dichloro-2-fluoroethane
- 1,2-Dichloro-1-fluoroethane
- 1,1,1-Trichloro-2-fluoroethane
Comparison: 1,1-Dichloro-1-fluoroethane is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to its analogs, it has a lower boiling point and different reactivity patterns, making it suitable for specific industrial applications .
Properties
CAS No. |
88477-39-8 |
|---|---|
Molecular Formula |
C12H27Al2O |
Molecular Weight |
241.31 g/mol |
InChI |
InChI=1S/3C4H9.2Al.O/c3*1-4(2)3;;;/h3*4H,1H2,2-3H3;;; |
InChI Key |
FYBWMUFAJBADRC-UHFFFAOYSA-N |
SMILES |
CC(C)C[Al]O[Al](CC(C)C)CC(C)C |
Canonical SMILES |
CC(C)C[Al]O[Al](CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















